Cas no 13948-45-3 (3-Acetamido-4-hydroxycoumarin)

3-Acetamido-4-hydroxycoumarin 化学的及び物理的性質
名前と識別子
-
- 3-acetamido-4-hydroxycoumarin
- N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
- TimTec1_008177
- N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-acetamide
- Oprea1_793639
- 3-Acetamino-4-hydroxycumarine
- HMS1557D15
- BAS 01052343
- acetamide, N-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-
- 3-Acetamido-4-hydroxycoumarin
-
- インチ: 1S/C11H9NO4/c1-6(13)12-9-10(14)7-4-2-3-5-8(7)16-11(9)15/h2-5,14H,1H3,(H,12,13)
- InChIKey: RDZIQFIWRUHEJJ-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=C(C2C=CC=CC1=2)O)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 219.05315777 g/mol
- どういたいしつりょう: 219.05315777 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 219.19
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-Acetamido-4-hydroxycoumarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291605-1g |
N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide |
13948-45-3 | 97% | 1g |
$615 | 2021-06-17 | |
Chemenu | CM291605-1g |
N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide |
13948-45-3 | 97% | 1g |
$*** | 2023-03-30 |
3-Acetamido-4-hydroxycoumarin 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
3-Acetamido-4-hydroxycoumarinに関する追加情報
3-Acetamido-4-hydroxycoumarin: A Comprehensive Overview
3-Acetamido-4-hydroxycoumarin, also known by its CAS registry number 13948-45-3, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of coumarins, which are a group of naturally occurring and synthetic compounds characterized by their benzopyrone structure. The coumarin core in 3-Acetamido-4-hydroxycoumarin provides a versatile platform for functionalization, enabling its use in a wide range of applications.
The structure of 3-Acetamido-4-hydroxycoumarin consists of a benzene ring fused with a pyrone ring, where the hydroxyl group is located at position 4 and the acetamide group is attached at position 3. This specific substitution pattern imparts unique chemical and physical properties to the molecule. The presence of the hydroxyl group at position 4 contributes to hydrogen bonding capabilities, while the acetamide group at position 3 introduces electron-donating properties, enhancing the compound's reactivity and solubility.
Recent studies have highlighted the potential of 3-Acetamido-4-hydroxycoumarin in drug discovery and development. Researchers have explored its role as a scaffold for designing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 3-Acetamido-4-hydroxycoumarin exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
In addition to its pharmacological applications, 3-Acetamido-4-hydroxycoumarin has shown promise in materials science. Its ability to form self-assembled structures under specific conditions makes it a candidate for applications in nanotechnology and optoelectronics. A research team from the University of California reported that thin films composed of 3-Acetamido-4-hydroxycoumarin exhibit remarkable optical properties, making them suitable for use in light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of 3-Acetamido-4-hydroxycoumarin involves multi-step organic reactions, often employing techniques such as Friedel-Crafts acylation and nucleophilic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields.
From an analytical standpoint, 3-Acetamido-4-hydroxycoumarin has been extensively studied using modern spectroscopic techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into its electronic structure, excited-state dynamics, and molecular interactions. A study published in *Analytical Chemistry* utilized fluorescence quenching techniques to investigate the binding interactions between 3-Acetamido-4-hydroxycoumarin and various biomolecules, revealing potential applications in biosensing.
Looking ahead, the versatility of 3-Acetamido-4-hydroxycoumarin as a building block for advanced materials and therapeutic agents positions it as a key compound in future research endeavors. Its unique combination of structural features and functional groups makes it an ideal candidate for exploring novel chemical reactions and material properties.
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